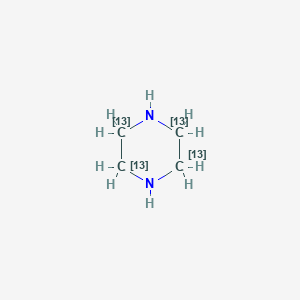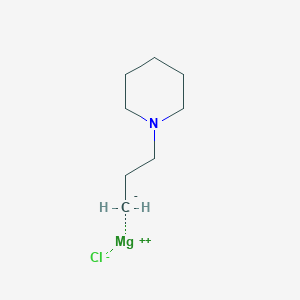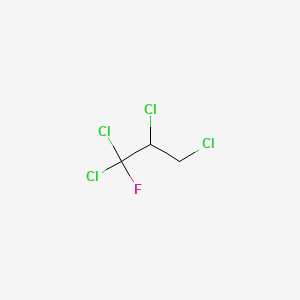
1,1,2,3-Tetrachloro-1-fluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,3-Tetrachloro-1-fluoropropane is a chemical compound with the molecular formula C₃H₃Cl₄F. It is a volatile solvent used to solvate organic compounds and is involved in various industrial processes . The compound has a molecular weight of 199.87 g/mol and a boiling point of 157.2°C at 760 mmHg .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2,3-Tetrachloro-1-fluoropropane can be synthesized through the chlorination of methane and ethane. This process involves the use of chlorine gas under controlled conditions to produce 1,1,2-trichloroethane and 1,2-dichloroethane, which are then further chlorinated to form this compound .
Industrial Production Methods
The industrial production of this compound typically involves large-scale chlorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive chlorine gas and the volatile nature of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,3-Tetrachloro-1-fluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form more highly chlorinated compounds or other oxidation products.
Common Reagents and Conditions
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Oxidation: Oxidizing agents like potassium permanganate or chlorine gas are employed.
Major Products
The major products formed from these reactions include various chlorinated and fluorinated derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1,2,3-Tetrachloro-1-fluoropropane has several scientific research applications:
Chemistry: It is used as a solvent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in studies involving the chlorination of organic molecules.
Medicine: It is utilized in the development of pharmaceuticals and other medical compounds.
Industry: The compound is employed in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 1,1,2,3-tetrachloro-1-fluoropropane involves its interaction with organic molecules through chlorination and fluorination reactions. The compound acts as a source of chlorine and fluorine atoms, which can be incorporated into organic substrates. This process involves the formation of reactive intermediates that facilitate the substitution or addition of chlorine and fluorine atoms to the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetrachloro-1-fluoropropane: Similar in structure but differs in the position of chlorine atoms.
1,1,1,3-Tetrachloro-3-fluoropropane: Another isomer with a different arrangement of chlorine and fluorine atoms.
1,1,1,2,3-Pentachloro-2-fluoropropane: Contains an additional chlorine atom compared to 1,1,2,3-tetrachloro-1-fluoropropane .
Uniqueness
This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which gives it distinct chemical properties and reactivity. This uniqueness makes it valuable in specific industrial and research applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
666-27-3 |
|---|---|
Formule moléculaire |
C3H3Cl4F |
Poids moléculaire |
199.9 g/mol |
Nom IUPAC |
1,1,2,3-tetrachloro-1-fluoropropane |
InChI |
InChI=1S/C3H3Cl4F/c4-1-2(5)3(6,7)8/h2H,1H2 |
Clé InChI |
AUCDWYVJFVHEHQ-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


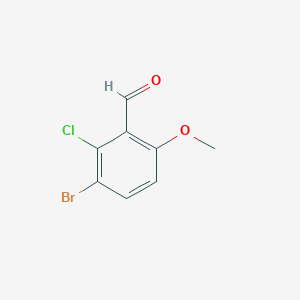
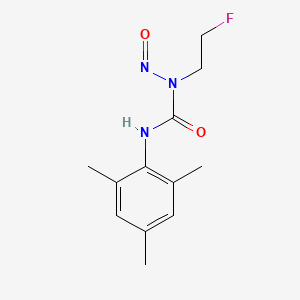
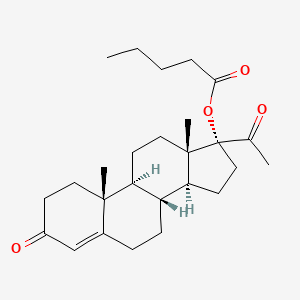
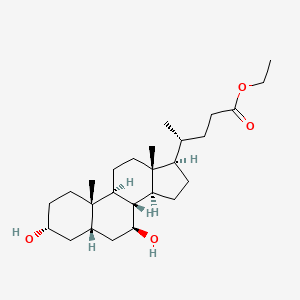
![(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;hydrochloride](/img/structure/B15289738.png)

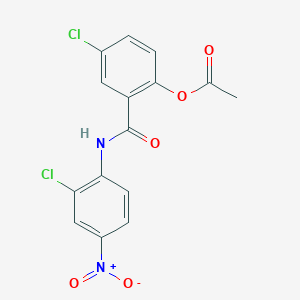
![[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate](/img/structure/B15289783.png)
